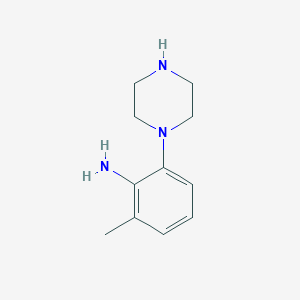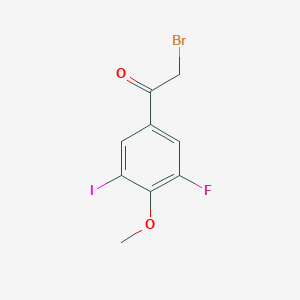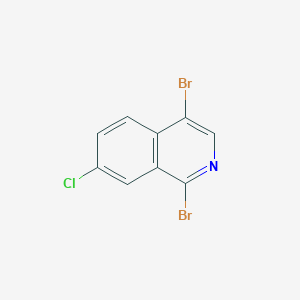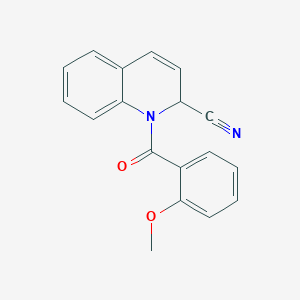
1-(2-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile is an organic compound with a complex structure that includes a quinoline core, a methoxybenzoyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile typically involves the reaction of 2-methoxybenzoyl chloride with 4-cyanoaniline in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dry toluene and is refluxed for an extended period, usually around 24 hours . The resulting product is then purified to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated or nitrated benzoyl derivatives.
Scientific Research Applications
1-(2-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s antiproliferative activity is believed to be due to its ability to induce oxidative stress in cancer cells, leading to cell death. The exact molecular targets and pathways are still under investigation, but it is thought to involve the modulation of reactive oxygen species (ROS) levels and the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-Pentyl-3-(2-methoxybenzoyl)indole: A synthetic cannabinoid with a similar methoxybenzoyl group.
1-Butyl-3-(2-methoxybenzoyl)indole: Another synthetic cannabinoid with structural similarities.
Uniqueness
1-(2-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile is unique due to its combination of a quinoline core, a methoxybenzoyl group, and a carbonitrile group. This unique structure imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C18H14N2O2 |
|---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
1-(2-methoxybenzoyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C18H14N2O2/c1-22-17-9-5-3-7-15(17)18(21)20-14(12-19)11-10-13-6-2-4-8-16(13)20/h2-11,14H,1H3 |
InChI Key |
LWYSURKCGBECJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C(C=CC3=CC=CC=C32)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


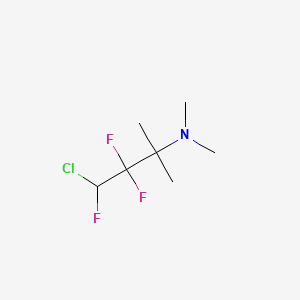


![(3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B15200443.png)
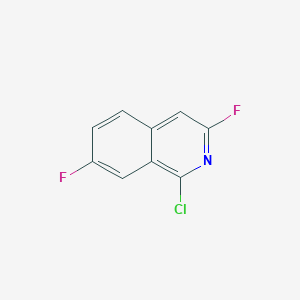
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile](/img/structure/B15200459.png)


